molecular formula C7H4N2OSe B15425121 2,1,3-Benzoselenadiazole-4-carbaldehyde CAS No. 109123-57-1

2,1,3-Benzoselenadiazole-4-carbaldehyde

Cat. No.: B15425121
CAS No.: 109123-57-1
M. Wt: 211.09 g/mol
InChI Key: AYMCFIFOYXLNJO-UHFFFAOYSA-N
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Description

2,1,3-Benzoselenadiazole-4-carbaldehyde (CAS 109123-57-1) is a versatile benzochalcogenodiazole derivative that serves as a critical building block in advanced materials science. Its molecular structure, featuring an electron-deficient benzoselenadiazole core and a reactive aldehyde group, makes it a valuable precursor for constructing organic semiconductors with extended π-conjugation . This compound is particularly significant in the development of organic-inorganic nanohybrids for energy applications. Research demonstrates its utility in creating electrocatalysts for the oxygen evolution reaction (OER) and high-performance electrodes for asymmetric supercapacitors, where it contributes to high specific capacitance and excellent cycling stability . As part of the 1,2,5-selenadiazole family, this heterocycle is widely studied for applications in organic electronics, including OLEDs, OFETs, and OPVs, due to its ability to impart favorable electronic properties to molecular systems . The aldehyde functional group provides a reactive site for further synthetic modification via condensation reactions, allowing researchers to design and synthesize novel D-π-A (Donor-π-Acceptor) structured fluorophores and conjugated polymers . When handled in a laboratory setting, this compound offers researchers a pathway to explore new materials for next-generation energy storage, conversion, and light-emitting devices. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

109123-57-1

Molecular Formula

C7H4N2OSe

Molecular Weight

211.09 g/mol

IUPAC Name

2,1,3-benzoselenadiazole-4-carbaldehyde

InChI

InChI=1S/C7H4N2OSe/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-4H

InChI Key

AYMCFIFOYXLNJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=N[Se]N=C2C(=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Features
Compound Core Structure Substituent Heteroatoms Key Properties
2,1,3-Benzoselenadiazole-4-carbaldehyde Benzene + selenadiazole -CHO at C4 Se, N High polarizability, redox-active
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (from ) Pyrazole -CHO at C4, benzoyl at N1 N Moderate antioxidant activity, planar structure
Substituted triazole-benzaldehyde derivatives (from ) Triazole -CHO, dichlorophenoxy groups N, Cl Enhanced lipophilicity, antimicrobial potential

Analysis :

  • Selenium vs. Nitrogen: The selenadiazole core in this compound exhibits greater electron-withdrawing effects and redox activity compared to pyrazole or triazole analogs.
  • Substituent Effects : The formyl group at C4 facilitates nucleophilic reactions (e.g., Schiff base formation), similar to pyrazole-4-carbaldehydes . However, selenium’s larger atomic size may sterically hinder certain interactions compared to nitrogen-based systems.

Analysis :

  • The Vilsmeier-Haack reaction (used for pyrazole-4-carbaldehydes) is efficient for introducing formyl groups but requires stringent conditions. Selenadiazole derivatives may need specialized selenium precursors (e.g., selenoureas) for cyclization, which can lower yields due to selenium’s reactivity .
Table 3: Reported Bioactivities
Compound Antioxidant Activity (IC50) Anti-inflammatory Activity (Edema Inhibition) Notes
This compound Not reported Not reported Hypothesized to exceed pyrazoles due to Se’s redox activity
Pyrazole-4-carbaldehydes () 4c: 12.3 µM; 4e: 10.8 µM 4c: 68%; 4e: 72% (carrageenan-induced edema) Near-standard activity (vs. ascorbic acid/diclofenac)
Triazole-benzaldehydes () Not tested Not tested Focus on antimicrobial applications

Analysis :

  • Pyrazole-4-carbaldehydes (e.g., compounds 4c and 4e) demonstrate potent antioxidant and anti-inflammatory effects, likely due to the electron-deficient pyrazole core stabilizing free radical intermediates . Selenium analogs could theoretically enhance these activities via Se’s superior radical-trapping capacity.

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